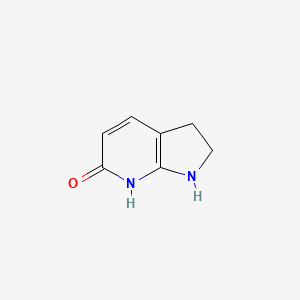

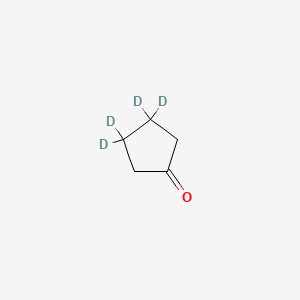

Cyclopentanone-3,3,4,4-D4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopentanone-3,3,4,4-D4 is a chemical compound used in the synthesis of various simple and complex organic compounds . It is also used in the synthesis of peptidase IV inhibitors for the treatment of type 2 diabetes .

Physical And Chemical Properties Analysis

Cyclopentanone-3,3,4,4-D4 is a stable compound but can form explosive peroxides when exposed to air for a prolonged period . It is flammable, with a flash point of 29 degrees Celsius . It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius . It is slightly soluble in water but mixes readily with most organic solvents, such as alcohol and ether .科学的研究の応用

Vibrational Spectroscopy and Electronic Excited States : Zhang et al. (1993) investigated the jet-cooled fluorescence excitation spectra of cyclopentanone and its deuterated isotopomers. They provided insights into the vibrational frequencies and electronic excited states of these molecules, which is crucial for understanding their photochemical properties (Zhang, Chiang, & Laane, 1993).

Biomass Conversion and Catalysis : Wang et al. (2021) highlighted a synthetic approach to fabricate N-doped carbon nanotube networks with confined Co nanoparticles from bulk g-C3N4. This method efficiently converts biomass-derived furanic aldehydes to cyclopentanones, demonstrating the potential of cyclopentanone derivatives in biomass conversion and catalysis (Wang et al., 2021).

Pharmacological Research : Gu et al. (2013) studied 2-(3',5'-Dimethoxybenzylidene) cyclopentanone (DMBC), a novel synthetic compound with antinociceptive activities. Their research contributes to the understanding of the roles of autophagic-lysosomal pathways in pain management (Gu et al., 2013).

Vibrational Analysis and Molecular Structure : Kartha et al. (1973) performed a vibrational analysis of cyclopentanone and its isotopic species, contributing to the understanding of molecular structure and dynamics (Kartha, Mantsch, & Jones, 1973).

Triplet State Analysis : Shain et al. (1972) conducted a microwave-optical double resonance study on the triplet state of cyclopentanone. This research aids in understanding the reactive properties of cyclopentanone's excited states (Shain, Chiang, & Sharnoff, 1972).

Biofuel Research : Bao et al. (2017) explored the laminar flame characteristics of cyclopentanone at elevated temperatures. This research is significant for evaluating the potential of cyclopentanone as a biofuel (Bao et al., 2017).

C–H⋯O Interactions Study : Vaz et al. (2013) investigated the C–H⋯O interactions in cyclopentanone using inelastic neutron scattering, providing insights into the molecular interactions and bonding in cyclopentanone (Vaz, Nolasco, & Ribeiro-Claro, 2013).

Synthesis of Chiral Compounds : Song et al. (2003) developed an efficient synthesis method for a chiral cyclopentanone derivative, which is a valuable building block for synthesizing vitamin D and steroids (Song, Okamoto, & Sato, 2003).

Catalytic Applications : Ngo et al. (2018) demonstrated the improvement of stability in cyclopentanone aldol condensation MgO-based catalysts through surface hydrophobization, indicating the chemical’s significance in catalytic processes (Ngo, Sooknoi, & Resasco, 2018).

Industrial Production Processes : Sinopec Shanghai (2011) reviewed the production processes of cyclopentanone, indicating its importance as a fine chemical intermediate in various industries (Sinopec Shanghai, 2011).

Safety And Hazards

Cyclopentanone-3,3,4,4-D4 is classified as a potential eye irritant and may cause skin irritation upon prolonged contact . Moreover, inhalation of its vapors might lead to respiratory discomfort . Therefore, appropriate safety measures should be taken when handling this compound, including the use of proper personal protective equipment .

特性

IUPAC Name |

3,3,4,4-tetradeuteriocyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTOWKSIORTVQH-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=O)CC1([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentanone-3,3,4,4-D4 | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)

![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)